Nafamostat is a serine protease inhibitor that is capable of inhibiting trypsin (a digestive system protease; Ki = 15 nM), tryptase (a mast cell protease; Ki = 95.3 pM), and additional proteases in the coagulation cascade including thrombin (Ki = 0.84 μM). In a mouse model of allergic asthma, a dose of 300 mg/kg nafamostat mesylate has been shown to inhibit serine proteolytic activity, to decrease circulating levels of eosinophils and lymphocytes in bronchoalveolar lavage fluid, and to reduce interleukin-13 and eotaxin production associated with antigen-induced airway eosinophilia and goblet cell hyperplasia.
Nafamostat Mesylate is the mesylate salt form of nafamostat, a broad-spectrum, synthetic serine protease inhibitor, with anticoagulant, anti-inflammatory, mucus clearing, and potential antiviral activities. Upon administration, nafamostat inhibits the activities of a variety of proteases, including thrombin, plasmin, kallikrein, trypsin, and Cl esterase in the complement system, and factors VIIa, Xa, and XIIa in the coagulation system. Although the mechanism of action of nafamostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Nafamostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Nafamostat may also decrease epithelial sodium channel (ENaC) activity and increase mucus clearance in the airways. ENaC activity is increased in cystic fibrosis. In addition, nafamostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.